molecular formula C16H15ClO3 B2919115 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-32-5

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2919115
CAS No.: 351066-32-5
M. Wt: 290.74
InChI Key: ANGRDQJZKXBQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 351066-32-5) is a substituted benzaldehyde derivative with the molecular formula C₁₆H₁₅ClO₃, a molar mass of 290.74 g/mol, and a single-isotope mass of 290.070972 Da . Its structure features a benzaldehyde core substituted with chloro (-Cl), methoxy (-OCH₃), and 4-methylbenzyloxy (-OCH₂C₆H₄CH₃) groups. This compound is utilized in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Key identifiers include ChemSpider ID 496089, MDL number MolPort-000-997-198, and CTK7H8804 .

Properties

IUPAC Name

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGRDQJZKXBQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-chloro-5-methoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is widely used in chemistry, biology, medicine, and industry.

Chemistry this compound serves as an intermediate in synthesizing complex organic molecules. Common reagents, such as potassium permanganate and sodium borohydride, are used in oxidation and reduction reactions. Depending on the desired product, substitution reactions can involve various nucleophiles.

Biology Research indicates that 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has potential biological activities. It has been studied for its antimicrobial properties and may possess anticancer effects because of its ability to interact with specific molecular targets. The compound's mechanism of action likely involves binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways related to oxidative stress and cell signaling. Studies on the interactions of 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde with biomolecules have shown promising results, suggesting its potential as a lead compound in drug discovery. Further research is needed to elucidate specific interactions and their implications for therapeutic applications.

Cosmetics Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose of modifying their release profile and also reducing the risk of evaporation . Besides, other cosmetically active nutrients and dermal permeation enhancers have also been loaded into nanoparticles to improve their bioactivities on the skin . The use of natural polymers in cosmetic formulations is of particular relevance because of their biocompatible, safe, and eco-friendly character . These formulations are highly attractive and marketable to consumers and are suitable for a plethora of applications, including make-up, skin, and hair care, and as modifiers and stabilizers .

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methoxy groups may also contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde , differing in substituents, reactivity, or applications.

Substituent Variations in Benzaldehyde Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number Key Differences vs. Target Compound
This compound (Target) C₁₆H₁₅ClO₃ 290.74 -Cl, -OCH₃, -OCH₂C₆H₄CH₃ 351066-32-5 Reference compound
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde C₁₉H₁₉ClO₄ 346.80 -Cl, -OCH₂C₆H₄Cl, -OCH₂CH₃, -CH₂CHCH₂ 428470-93-3 Ethoxy group replaces methoxy; allyl addition
4-Butoxy-3-chloro-5-methoxybenzaldehyde C₁₂H₁₅ClO₃ 242.70 -Cl, -OCH₃, -O(CH₂)₃CH₃ 483316-01-4 Shorter alkyl chain (butoxy) vs. aromatic ether
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde C₁₅H₁₂BrClO₃ 363.61 -Br, -Cl, -OCH₃, -OCH₂C₆H₄Cl 345983-02-0 Bromine replaces chlorine on benzyl group
3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde C₁₂H₁₀ClNO₃S 283.73 -Cl, -OCH₃, -OCH₂C₃H₂NS N/A Thiazole ring replaces methylbenzyl group

Reactivity and Functional Group Influence

  • Electron-Withdrawing vs. Donating Groups : The chloro (-Cl) group in the target compound enhances electrophilicity at the aldehyde, while the methoxy (-OCH₃) and methylbenzyloxy groups provide steric bulk and moderate electron donation .
  • Bromine vs. Chlorine : The brominated analog (C₁₅H₁₂BrClO₃) has higher molecular weight and polarizability, which may influence cross-coupling reactions .

Biological Activity

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16_{16}H15_{15}ClO3_3. Its unique structure, featuring a chloro group, a methoxy group, and a benzyl ether group, positions it as a compound of interest in various biological studies. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

The compound can be synthesized through the reaction of 3-chloro-5-methoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide. The synthesis typically occurs under reflux conditions to optimize yield and purity.

Anticancer Potential

The compound's potential as an anticancer agent has been highlighted in several studies. For example, similar compounds have been shown to induce apoptosis in cancer cell lines by modulating the Bcl-2/Bax ratio and activating caspase pathways . While direct studies on this specific compound remain sparse, the structural features suggest it may interact with critical cellular pathways involved in cancer progression.

The biological activity of this compound is hypothesized to involve its interaction with nucleophilic sites on proteins and enzymes due to its aldehyde group. This interaction can potentially alter enzyme functions or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.

Study on Anticancer Activity

A study evaluating similar benzaldehyde derivatives reported that compounds with methoxy and chloro substituents exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of these functional groups was correlated with increased binding affinity to estrogen receptors, suggesting a potential mechanism for anticancer activity .

Antimicrobial Screening

In another investigation, benzaldehyde derivatives were screened for antimicrobial activity. The results indicated that specific substitutions could enhance the antibacterial efficacy against Gram-positive bacteria. The study concluded that further exploration into the structure-activity relationship (SAR) could yield more potent antimicrobial agents .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological ActivityReference
3-Chloro-5-methoxybenzaldehydeStructureModerate antibacterial
4-Methylbenzyl chlorideN/APrecursor in synthesis
Benzaldehyde derivativesVariesAnticancer, antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.